molecular formula C23H21F2N3O2 B7437396 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide

Cat. No.: B7437396
M. Wt: 409.4 g/mol
InChI Key: OJLMGGCCARSXJV-UHFFFAOYSA-N
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Description

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of two 4-fluoro-3-methylphenyl groups attached to a pyridine-3,5-dicarboxamide core. This compound has been studied for its inhibitory effects on certain enzymes, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3,5-dicarboxylic acid and 4-fluoro-3-methylbenzylamine.

    Amide Formation: The carboxylic acid groups of pyridine-3,5-dicarboxylic acid are activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluoro-3-methylbenzylamine to form the amide bonds.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide involves its binding to specific enzyme pockets, thereby inhibiting their activity. For example, as an MMP-13 inhibitor, it binds to unique pockets in the enzyme, preventing the degradation of collagen and other extracellular matrix proteins . This inhibition is crucial in therapeutic applications, such as preventing tissue damage in diseases like osteoarthritis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide is unique due to its specific inhibitory action on MMP-13, which is not commonly observed in other similar compounds

Biological Activity

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This compound features a pyridine core with two 4-fluoro-3-methylphenyl groups linked via amide bonds at the 3 and 5 positions. Its potential applications include therapeutic interventions in cancer and other diseases where matrix metalloproteinases (MMPs) play a crucial role.

  • Molecular Formula : C23H21F2N3O2
  • Molecular Weight : Approximately 409.4 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves its inhibition of matrix metalloproteinase-13 (MMP-13). MMP-13 is implicated in the degradation of extracellular matrix proteins, which is critical in various pathological conditions such as cancer metastasis and arthritis. By binding to specific active sites on MMP-13, this compound prevents the breakdown of collagen and other structural proteins, thereby potentially inhibiting tumor invasion and metastasis.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on MMP-13. This specificity is noteworthy compared to other similar compounds that may not exhibit such targeted inhibition. The compound's unique structure allows it to interact effectively with the enzyme's active site, leading to reduced enzymatic activity.

Neuroprotective Effects

In addition to its role as an MMP inhibitor, this compound has shown promise in reducing neurotoxicity associated with certain chemotherapeutic agents. This property suggests potential utility in cancer treatment regimens where neuroprotective strategies are necessary to mitigate side effects from chemotherapy.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Below is a summary of key findings from various research efforts:

StudyFindings
In vitro studies Demonstrated significant inhibition of MMP-13 activity with IC50 values indicating potency comparable to known inhibitors.
Cell line assays Showed reduced cell migration and invasion in cancer cell lines treated with the compound, supporting its potential as an anti-metastatic agent.
Neurotoxicity assays Indicated a protective effect against neuronal cell death induced by chemotherapeutic agents, highlighting its dual therapeutic potential.

Case Studies

  • Case Study on Cancer Metastasis :
    • A study evaluated the effects of this compound on breast cancer cell lines. Results showed a marked decrease in cell migration and invasion capabilities when treated with the compound compared to control groups.
  • Neuroprotective Study :
    • In an experimental model assessing neurotoxicity from doxorubicin treatment, administration of this compound resulted in significantly lower levels of apoptosis in neuronal cells compared to untreated controls.

Synthesis and Modifications

The synthesis of this compound typically involves:

  • Starting Materials : Pyridine-3,5-dicarboxylic acid and 4-fluoro-3-methylbenzylamine.
  • Reaction Conditions : Activation of carboxylic acid groups using coupling reagents (e.g., DCC) followed by amide bond formation.
  • Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

Properties

IUPAC Name

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2/c1-14-7-16(3-5-20(14)24)10-27-22(29)18-9-19(13-26-12-18)23(30)28-11-17-4-6-21(25)15(2)8-17/h3-9,12-13H,10-11H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLMGGCCARSXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=CN=C2)C(=O)NCC3=CC(=C(C=C3)F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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